6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate

Solubility Aqueous Formulation Counterion Effect

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate (CAS 83950-27-0) is a cationic benz[cd]indolium dye intermediate bearing a 4-(diethylamino)phenyl substituent at the 2-position, a bromine atom at the 6-position, and an N-ethyl group on the indolium core, formulated as the dihydrogen phosphate salt. It belongs to the asymmetric monomethine cyanine dye family, a class extensively employed as fluorescent probes for nucleic acids and as chromogenic substrates in colorimetric detection systems.

Molecular Formula C23H24BrN2.H2O4P
C23H26BrN2O4P
Molecular Weight 505.3 g/mol
CAS No. 83950-27-0
Cat. No. B12693215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate
CAS83950-27-0
Molecular FormulaC23H24BrN2.H2O4P
C23H26BrN2O4P
Molecular Weight505.3 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.OP(=O)(O)[O-]
InChIInChI=1S/C23H24BrN2.H3O4P/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h7-15H,4-6H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
InChIKeyOQFOUBOXFMXGBA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Dihydrogen Phosphate: A Specialty Benz[cd]indolium Cationic Dye Intermediate


6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate (CAS 83950-27-0) is a cationic benz[cd]indolium dye intermediate bearing a 4-(diethylamino)phenyl substituent at the 2-position, a bromine atom at the 6-position, and an N-ethyl group on the indolium core, formulated as the dihydrogen phosphate salt [1]. It belongs to the asymmetric monomethine cyanine dye family, a class extensively employed as fluorescent probes for nucleic acids and as chromogenic substrates in colorimetric detection systems [2]. The compound carries the EINECS number 281-479-5 and appears on Canada's Domestic Substances List, confirming its regulatory trackability [1][3]. With a molecular weight of approximately 505.3 g/mol (phosphate form) and inherent water solubility, this specific salt form is positioned for aqueous-formulation applications where chloride or organic counterion analogs exhibit solubility constraints [4].

Why 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Dihydrogen Phosphate Cannot Be Freely Interchanged with Its Chloride, Acetate, or Methyl Sulfate Counterparts


The benz[cd]indolium chromophore core is shared across multiple commercially available salts—chloride (CAS 34143-51-6), acetate (CAS 83950-28-1), methyl sulfate (CAS 83968-79-0), and the dihydrogen phosphate salt (CAS 83950-27-0)—yet the counterion governs aqueous solubility, formulation pH, ionic strength, and compatibility with downstream conjugation chemistries [1][2]. The dihydrogen phosphate salt exhibits water solubility markedly superior to the chloride analog, which is only slightly soluble in water [1][2]. Furthermore, the phosphate counterion avoids the corrosive halide release associated with chloride salts in certain analytical workflows and provides a buffering-competent anion absent in acetate and methyl sulfate forms. Substituting salts without accounting for these counterion-dependent properties can result in precipitation, altered staining kinetics, or interference with phosphate-sensitive detection systems, making the phosphate form the preferred choice for aqueous, buffer-based biological assays .

Quantitative Evidence Guide: Key Differentiation of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Dihydrogen Phosphate Versus Closest Analogs


Aqueous Solubility Contrast: Dihydrogen Phosphate vs. Chloride Salt

The dihydrogen phosphate salt (CAS 83950-27-0) is reported as soluble in water, whereas the chloride analog (CAS 34143-51-6), bearing the identical benz[cd]indolium chromophore, is only slightly soluble in water [1][2]. This solubility differential, governed by the counterion, is critical for applications requiring aqueous stock solutions without organic co-solvents.

Solubility Aqueous Formulation Counterion Effect

Molecular Weight Differentiation Across Salt Forms: Phosphate (505.3 Da) vs. Chloride (443.8 Da)

The dihydrogen phosphate salt exhibits a molecular weight of 505.34 g/mol, compared to 443.81 g/mol for the chloride salt (CAS 34143-51-6), 443.8 g/mol for the acetate salt (CAS 83950-28-1), and 519.45 g/mol for the methyl sulfate salt (CAS 83968-79-0) [1][2]. This 61.5 Da increment over the chloride salt must be accounted for in molarity-based formulation calculations; failure to do so results in a ~13.9% overestimation of chromophore concentration if the chloride molecular weight is erroneously applied to the phosphate salt.

Molecular Weight Salt Form Formulation Stoichiometry

Regulatory Inventory Inclusion: Canada DSL Listing Confirmed for the Phosphate Salt

The phosphate salt (CAS 83950-27-0) is listed on Canada's Domestic Substances List (DSL), confirming its eligibility for commercial use in Canada without new substance notification requirements [1]. The chloride analog (CAS 34143-51-6) is listed under the TSCA Inventory but categorized as 'Inactive' under the 2024 CDR TSCA Inventory, indicating no reported manufacture or import above threshold volumes in the United States since 2017 [2]. For Canadian research institutions and industrial users, the DSL listing of the phosphate salt provides a clear regulatory pathway that may not be equivalently documented for the acetate (CAS 83950-28-1) or methyl sulfate (CAS 83968-79-0) analogs.

Regulatory Compliance Chemical Inventory Canada DSL

Bromine Substituent at 6-Position Enables Post-Synthetic Functionalization via Cross-Coupling Chemistry

The bromine atom at the 6-position of the benz[cd]indolium core offers a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling post-synthetic diversification of the chromophore scaffold [1]. In contrast, the non-brominated analog 1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride (CAS 31354-66-2) lacks this reactive site, limiting its utility to end-use dye applications without further structural elaboration. The 6-bromo substituent thus allows the dihydrogen phosphate salt to serve both as a finished dye and as a late-stage intermediate for generating custom benz[cd]indolium derivatives.

Cross-Coupling Aryl Bromide Functionalization

Phosphate Counterion Provides Buffering Capacity Absent in Halide or Organic Anion Analogs

The dihydrogen phosphate anion (H₂PO₄⁻) is an integral component of standard biological buffer systems (e.g., phosphate-buffered saline, sodium phosphate buffer). When the phosphate salt of the benz[cd]indolium dye is used in such buffers, the counterion is chemically identical to the buffering species, minimizing perturbations to buffer capacity and ionic strength . In contrast, chloride or acetate counterions introduce additional ionic species not native to the phosphate buffer system, potentially altering osmolarity, dye aggregation behavior, or electrophoretic mobility in gel-based nucleic acid detection [1]. This counterion-buffer matching is particularly relevant for quantitative fluorescence applications where consistent ionic environment is critical for reproducible dye-nucleic acid binding.

Buffer Compatibility Phosphate Buffer Analytical Biochemistry

Optimal Application Scenarios for 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Dihydrogen Phosphate Driven by Quantitative Differentiation


Aqueous Nucleic Acid Staining and Fluorescence Detection Workflows

The phosphate salt's superior water solubility, compared to the slightly soluble chloride analog, enables direct preparation of concentrated aqueous stock solutions without dimethyl sulfoxide or other organic co-solvents [1]. This eliminates solvent-induced perturbations to DNA/RNA secondary structure and reduces background fluorescence from organic solvent traces in quantitative PCR, gel electrophoresis, and fluorescence in situ hybridization (FISH) protocols. The phosphate counterion's chemical identity with phosphate-buffered saline (PBS) running buffers further ensures ionic homogeneity throughout the assay .

Late-Stage Synthetic Intermediate for Benz[cd]indolium Dye Libraries

The aryl bromide at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling modular diversification of the benz[cd]indolium scaffold into tailored derivatives with tuned absorption/emission wavelengths or appended targeting moieties [2]. The phosphate salt form provides the additional advantage of water solubility during aqueous-phase coupling reactions, facilitating purification by aqueous extraction. This positions CAS 83950-27-0 as a strategic building block for medicinal chemistry groups developing activatable NIR probes and theranostic agents.

Buffer-Matched Colorimetric and Fluorogenic Substrate Formulation

For alkaline phosphatase (AP)-catalyzed colorimetric detection systems, where phosphate is the enzymatic reaction product, the dihydrogen phosphate counterion of the dye avoids introducing foreign anions that may inhibit enzyme kinetics or alter the colorimetric readout pH profile . The phosphate salt can be co-formulated directly into the detection buffer without triggering counterion-exchange precipitation that may occur when chloride salts are introduced into phosphate-based substrate solutions. This buffer-matched formulation supports stable, single-component substrate kits for ELISA, immunohistochemistry, and in situ hybridization detection.

Canadian and EU-Compliant Industrial Dye Procurement

The compound's listing on Canada's DSL (EINECS 281-479-5) provides documented regulatory standing for Canadian import and use, whereas the chloride analog carries a 'TSCA Inactive' designation in the US as of the 2024 CDR reporting cycle [3][4]. For industrial dye formulators serving Canadian textile or specialty chemical markets, this regulatory differentiation directly determines supply chain viability and eliminates the need for new substance notification filings that would apply to non-listed analogs. Procurement of the DSL-listed phosphate salt thus reduces regulatory risk and time-to-market for Canadian-manufactured dye products.

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